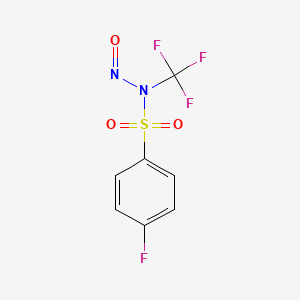
9-Ethyl-4-nitro-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-4-nitro-9H-carbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their tricyclic structure, consisting of two benzene rings fused on either side of a nitrogen-containing five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 9th position, a nitro group at the 4th position, and an amine group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine typically involves the nitration of 9-ethylcarbazole followed by the reduction of the nitro group to an amine. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The reduction step can be carried out using sodium sulfide or other suitable reducing agents.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-4-nitro-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium sulfide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide and catalytic hydrogenation are commonly used for reducing the nitro group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 9-Ethyl-4-amino-9H-carbazol-3-amine.
Substitution: Formation of various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Ethyl-4-nitro-9H-carbazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-4-nitro-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-9-ethylcarbazole
- 9-Ethyl-3-nitrocarbazole
- 3-Bromo-9-ethylcarbazole
- 3-Chloro-9-ethylcarbazole
Uniqueness
9-Ethyl-4-nitro-9H-carbazol-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and therapeutic agents.
Propiedades
| 80776-28-9 | |
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
9-ethyl-4-nitrocarbazol-3-amine |
InChI |
InChI=1S/C14H13N3O2/c1-2-16-11-6-4-3-5-9(11)13-12(16)8-7-10(15)14(13)17(18)19/h3-8H,2,15H2,1H3 |
Clave InChI |
WBKDHCHZJMEVCV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C31)C(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)




![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
